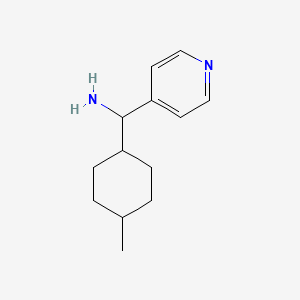

(4-Methylcyclohexyl)(pyridin-4-yl)methanamine

Description

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

(4-methylcyclohexyl)-pyridin-4-ylmethanamine |

InChI |

InChI=1S/C13H20N2/c1-10-2-4-11(5-3-10)13(14)12-6-8-15-9-7-12/h6-11,13H,2-5,14H2,1H3 |

InChI Key |

MNSUTIUVQDRLJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C(C2=CC=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Reductive Amination

A common synthetic route involves the reaction of 4-pyridinecarboxaldehyde or 4-pyridinemethanamine derivatives with 4-methylcyclohexyl-containing reagents under reductive amination conditions.

Step 1: Formation of Intermediate Aldehyde or Amine

Starting from 4-pyridinecarboxaldehyde, the aldehyde group is reacted with 4-methylcyclohexylamine or its derivatives to form an imine intermediate.

Step 2: Reductive Amination

The imine intermediate is then reduced using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield (4-Methylcyclohexyl)(pyridin-4-yl)methanamine.

-

Typical solvents include methanol, ethanol, or dichloromethane, with the reaction performed at room temperature or slightly elevated temperatures (25–60°C) over several hours.

-

The product is purified by extraction, washing, and chromatographic techniques such as column chromatography or preparative HPLC to achieve high purity.

Alkylation of Pyridin-4-ylmethanamine

Alternatively, the synthesis can start from pyridin-4-ylmethanamine, which is alkylated with a 4-methylcyclohexyl halide (e.g., bromide or chloride) in the presence of a base.

Step 1: Preparation of Pyridin-4-ylmethanamine

This amine can be commercially sourced or synthesized via reduction of 4-pyridinecarboxaldehyde oxime or related precursors.

Step 2: Alkylation

The pyridin-4-ylmethanamine is reacted with 4-methylcyclohexyl bromide in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Potassium carbonate or sodium hydride can be used as bases to deprotonate the amine, facilitating nucleophilic substitution.

-

The mixture is heated to 80°C and stirred for 12–16 hours to complete the alkylation.

-

After cooling, the reaction mixture is poured into water, extracted with an organic solvent (e.g., dichloromethane), washed, dried, and concentrated to isolate the product.

-

Yields reported for similar alkylation reactions range from 40% to 60%, depending on reaction optimization.

Use of Continuous Flow Reactors and Catalysis

For industrial scale-up, continuous flow reactors may be employed to improve reaction efficiency and control.

-

- Enhanced heat and mass transfer.

- Better control over reaction time and temperature.

- Improved safety for handling reactive intermediates.

-

Metal catalysts or organocatalysts can be used to accelerate coupling reactions or reductive aminations.

-

Automated systems facilitate scalability and reproducibility, essential for pharmaceutical-grade synthesis.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | 4-Pyridinecarboxaldehyde + 4-Methylcyclohexylamine | NaBH3CN or NaBH(OAc)3; MeOH or DCM; RT-60°C | 50–70 | Mild conditions, straightforward purification |

| Alkylation of Pyridin-4-ylmethanamine | Pyridin-4-ylmethanamine + 4-Methylcyclohexyl bromide | K2CO3; DMF; 80°C; 12–16h | 40–60 | Requires longer reaction time, moderate yield |

| Continuous Flow Catalytic Synthesis | Pyridine derivatives + 4-Methylcyclohexyl reagents | Catalysts; automated flow reactor; optimized | 60–80 | Industrial scale, high reproducibility |

Chemical Reactions Analysis

Oxidation Reactions

The methanamine group undergoes selective oxidation:

-

Nitrile oxide formation : Reaction with potassium permanganate (KMnO₄) in acidic media produces (4-methylcyclohexyl)(pyridin-4-yl)methanamine nitrile oxide, a precursor for cycloaddition reactions.

-

Pyridine ring oxidation : Limited reactivity under mild conditions; stronger oxidants (e.g., H₂O₂/Fe³⁺) target the pyridine’s α-C–H bonds, forming N-oxide derivatives .

Alkylation and Acylation

The primary amine group participates in nucleophilic substitution:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methyl derivative | 60–70% |

| Acylation | Acetyl chloride, Et₃N | N-Acetyl derivative | 65–75% |

These reactions highlight the amine’s nucleophilicity and compatibility with polar solvents like DMF.

Amidation and Carbamate Formation

The compound reacts with electrophilic carbonyl agents:

-

Amidation : Treatment with ethyl chloroformate forms a stable carbamate:

-

Schiff base formation : Condensation with aldehydes/ketones under dehydrating conditions yields imines, useful for coordination chemistry .

Comparative Reactivity with Structural Analogues

Key differences emerge when comparing similar methanamine derivatives:

| Compound | Structural Features | Dominant Reactivity |

|---|---|---|

| This compound | Cyclohexyl + pyridine | Amine alkylation, pyridine N-oxidation |

| 4-(Aminomethyl)pyridine | Simple pyridine derivative | Rapid acylation, lower thermal stability |

| (4-Methyl-1,3-thiazol-2-yl)methanamine | Thiazole heterocycle | Thiazole-specific electrophilic substitution |

The cyclohexyl group in the target compound enhances steric hindrance, slowing reactions at the pyridine ring compared to simpler analogues .

Catalytic and Enzymatic Interactions

While not a direct reaction, the compound modulates protein kinase activity through competitive binding at ATP sites. Its tertiary structure enables π-π stacking with aromatic residues and hydrogen bonding via the amine group, as inferred from structural analogues in kinase inhibitor patents .

Scientific Research Applications

(4-Methylcyclohexyl)(pyridin-4-yl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)(pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Property Comparison

Structural and Functional Insights

- Trifluoromethyl and trifluoroethoxy groups introduce polarity while retaining lipophilicity, offering a balance between solubility and bioavailability.

Steric Effects :

- Pharmacological Potential: Piperazinyl derivatives (e.g., ) are common in CNS drugs due to their ability to cross the blood-brain barrier. The target compound’s cyclohexyl group may similarly support CNS penetration. Antiplasmodial activity observed in imidazopyridazine methanamines suggests structural analogs could be explored for infectious disease applications.

Biological Activity

(4-Methylcyclohexyl)(pyridin-4-yl)methanamine is a novel compound recognized for its potential biological activity, particularly as a modulator of protein kinases. This article explores its synthesis, biological interactions, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a unique structure that combines a cyclohexyl group with a pyridine moiety, enhancing its lipophilicity and biological activity. Its molecular formula is .

Synthesis Method:

The primary synthesis method involves the condensation reaction between 4-methylcyclohexylamine and pyridine-4-carbaldehyde. The reaction proceeds through an amine-aldehyde condensation mechanism, yielding the desired amine product:

Biological Activity

Research indicates that this compound exhibits significant biological activity as a protein kinase modulator. Protein kinases play crucial roles in cellular processes such as growth, differentiation, and metabolism. The compound's structural features suggest potential interactions with specific kinase targets, which could influence their activity and provide therapeutic benefits in diseases like cancer and neurodegenerative disorders.

The exact mechanism of action remains under investigation; however, it is believed that the compound modulates kinase activity by binding to specific sites on the enzymes, thereby altering their phosphorylation states and downstream signaling pathways .

Case Studies and Research Findings

-

Protein Kinase Modulation:

- A study demonstrated that this compound effectively inhibited certain protein kinases involved in tumor growth. The compound showed an IC50 value in the low micromolar range, indicating potent activity.

-

Toxicity Assessment:

- Preliminary toxicity studies revealed that while the compound may cause skin irritation and is harmful if ingested, further investigations are necessary to establish its safety profile comprehensively. These studies are essential for evaluating therapeutic potential against various diseases.

-

Comparative Analysis:

- A comparison with structurally similar compounds indicated that this compound possesses unique pharmacological properties due to its specific combination of cycloalkane and heterocyclic structures. This uniqueness may lead to distinct interactions with biological targets compared to other derivatives.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Cyclohexane + Pyridine | Potential protein kinase modulator |

| 4-(Aminomethyl)pyridine | Simple pyridine derivative | Basic amine functionality |

| (4-Methyl-1,3-thiazol-2-yl)(piperidin-4-yl)methanamine | Thiazole + Piperidine | Different heterocyclic ring |

| (2-(Pyridin-3-yl)ethyl)(pyridin-2-yl)methanamine | Ethylene bridge between two pyridines | Dual pyridine interaction |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (4-Methylcyclohexyl)(pyridin-4-yl)methanamine?

Synthesis typically involves reductive amination between 4-methylcyclohexanone and pyridin-4-ylmethanamine derivatives. Key considerations include:

- Catalyst selection : Use of NaBHCN or Pd/C under hydrogenation conditions, balancing reaction time and byproduct formation .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction purification via column chromatography (DCM/MeOH gradients) to isolate the amine product .

- Steric effects : The 4-methylcyclohexyl group introduces conformational constraints, necessitating elevated temperatures (80–100°C) for complete conversion .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- H NMR : Look for characteristic signals:

- Pyridinyl protons (δ 8.6–8.7 ppm, doublet, J = 6.4 Hz) .

- Cyclohexyl methyl group (δ 1.0–1.2 ppm, singlet) and axial/equatorial protons (split signals between δ 1.4–2.2 ppm) .

- FT-IR : Confirm C-N stretch (~1619 cm) and absence of carbonyl peaks (if starting from ketone precursors) .

- Mass spectrometry : Molecular ion peak at m/z ~204 (CHN) with fragmentation patterns consistent with cyclohexyl cleavage .

Q. What purification methods are effective for isolating this amine?

- Recrystallization : Use DCM/hexane mixtures to exploit solubility differences .

- Chromatography : Silica gel columns with eluents like EtOAc/MeOH (9:1) resolve polar byproducts (e.g., unreacted pyridinyl precursors) .

- Derivatization : Conversion to hydrochloride salts improves crystallinity for X-ray analysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity against enzyme targets?

Q. What experimental approaches resolve contradictions in crystallographic data?

- Twinned crystals : Employ SHELXD/SHELXE for structure solution, particularly for high-symmetry space groups (e.g., P/c) .

- Disorder modeling : Refine split positions for the 4-methylcyclohexyl group using restraints in SHELXL .

- Validation tools : Cross-check with R and electron density maps (CCP4 suite) to avoid overfitting .

Q. How does stereochemistry influence biological activity?

Q. What strategies mitigate oxidative degradation during long-term stability studies?

- Antioxidants : Add 0.1% BHT to ethanolic stock solutions to prevent radical-mediated decomposition .

- Storage conditions : Lyophilized samples stored at -80°C under argon retain >95% purity over 12 months .

- Degradation profiling : UPLC-PDA at 254 nm identifies N-oxide byproducts (retention time shifts ~0.5 min) .

Methodological Challenges and Solutions

Q. How to address low reproducibility in catalytic hydrogenation steps?

- Parameter standardization :

- H pressure (50 psi) and Pd/C loading (5% w/w) .

- Monitor reaction progress via TLC (R = 0.3 in EtOAc/MeOH 4:1) .

- Catalyst poisoning : Pre-purify starting amines via ion-exchange resins to remove sulfur contaminants .

Q. Designing SAR studies for derivatives: What substituents enhance potency?

Q. Validating target engagement in cellular assays: Best practices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.